Benzyl(2,2-dimethylthietan-3-yl)carbamate
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Overview
Description
Benzyl(2,2-dimethylthietan-3-yl)carbamate is an organic compound with the molecular formula C₁₃H₁₇NO₂S It is a carbamate derivative, which means it contains the functional group -NHCOO-
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(2,2-dimethylthietan-3-yl)carbamate typically involves the reaction of benzyl chloroformate with 2,2-dimethylthietan-3-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: the general principles of carbamate synthesis, such as the use of carbamoyl chlorides and amines, can be applied on a larger scale with appropriate modifications to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: Benzyl(2,2-dimethylthietan-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted carbamates.
Scientific Research Applications
Benzyl(2,2-dimethylthietan-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: It may be used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of Benzyl(2,2-dimethylthietan-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Benzyl carbamate: Similar structure but lacks the thietan ring.
Ethyl carbamate: Contains an ethyl group instead of a benzyl group.
Methyl carbamate: Contains a methyl group instead of a benzyl group.
Uniqueness: Benzyl(2,2-dimethylthietan-3-yl)carbamate is unique due to the presence of the thietan ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in various research applications .
Properties
IUPAC Name |
benzyl N-(2,2-dimethylthietan-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-13(2)11(9-17-13)14-12(15)16-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVPRHQAYFSFKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CS1)NC(=O)OCC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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